![molecular formula C12H11FN2 B2724414 (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine CAS No. 1214371-43-3](/img/structure/B2724414.png)
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine
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Overview
Description
“(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1214371-43-3 . It has a molecular weight of 202.23 and its molecular formula is C12H11FN2. It is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” and similar fluorinated pyridines can be challenging due to their electron-rich aromatic structure . One method involves the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound was later converted to 3-fluoro-4-aminopyridine easily by catalytic hydrogenation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 202.23 .Scientific Research Applications
Synthesis and Catalysis
Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and subjected to C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and evaluated for catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
Medicinal Chemistry
Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase family. Modification at the pyridine 3-position improved enzyme potency and aqueous solubility, with promising preclinical and clinical profiles for cancer treatment (Schroeder et al., 2009).
Materials Science
Anion Sensing in Aqueous Solution : A tri-(2-picolyl) amine-modified triarylborane demonstrated ability to distinguish between cyanide and fluoride ions in water through fluorescence changes, showcasing potential for environmental monitoring and safety applications (Zhang et al., 2019).
Photocytotoxic Compounds
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity : Iron(III) complexes derived from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed potent photocytotoxicity under red light, offering a novel approach to targeted cancer therapy via reactive oxygen species generation and DNA interaction (Basu et al., 2014).
Neuroscience
Agonists at 5-HT1A Receptors : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were explored as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity and highlighting the therapeutic potential for mood disorders (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for “(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
The future directions for “(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” and similar compounds could involve further exploration of their synthesis and potential applications. Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They present a special interest as potential imaging agents for various biological applications .
properties
IUPAC Name |
(3-fluoro-4-pyridin-3-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPASSTYFGJXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214371-43-3 |
Source
|
Record name | 1-[3-fluoro-4-(pyridin-3-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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